molecular formula C18H20N2O4S B3559247 4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine

4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine

Cat. No.: B3559247
M. Wt: 360.4 g/mol
InChI Key: CDSDFESJHOWIEW-UHFFFAOYSA-N
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Description

4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine is a chemical compound with the molecular formula C18H20N2O4S and a molecular weight of 360.43 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine typically involves the reaction of piperidine with benzyl chloride and 2-nitrobenzenesulfonyl chloride under specific reaction conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Chemical Reactions Analysis

4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-benzyl-1-[(2-nitrophenyl)sulfonyl]piperidine can be compared with other piperidine derivatives, such as:

    4-benzylpiperidine: This compound lacks the nitrophenylsulfonyl group, which may result in different chemical and biological properties.

    1-[(2-nitrophenyl)sulfonyl]piperidine: This compound lacks the benzyl group, which may affect its reactivity and interactions with molecular targets.

The presence of both the benzyl and nitrophenylsulfonyl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

4-benzyl-1-(2-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-20(22)17-8-4-5-9-18(17)25(23,24)19-12-10-16(11-13-19)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSDFESJHOWIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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